molecular formula C23H25N3O4S B6567392 6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946360-99-2

6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B6567392
CAS No.: 946360-99-2
M. Wt: 439.5 g/mol
InChI Key: QZNHGDFJFDXCQQ-UHFFFAOYSA-N
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Description

6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.15657746 g/mol and the complexity rating of the compound is 817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one , with CAS number 946259-60-5 , is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics and enzyme inhibition.

  • Molecular Formula : C23H25N3O4S
  • Molecular Weight : 439.5 g/mol
  • Structural Characteristics : The compound features a piperazine ring substituted with a sulfonyl group and a methylbenzoyl moiety, which are crucial for its biological activity.

Research indicates that compounds similar to this structure often interact with various biological targets, including:

  • Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression and apoptosis in cancer cells. For instance, analogs have shown selective inhibition of HDAC6 over HDAC1, leading to significant antiproliferative effects in lung cancer cell lines while sparing normal cells .

Anticancer Properties

The compound's structure suggests potential anticancer properties through several mechanisms:

  • Cell Cycle Arrest : Studies have demonstrated that related compounds induce S-phase cell cycle arrest in cancer cells, which can inhibit tumor growth effectively .
  • Induction of Apoptosis : While some derivatives primarily induce cell cycle arrest, others show varying degrees of apoptosis induction depending on their specific structural modifications .

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor:

  • HDAC Inhibition : Compounds with similar piperazine-sulfonamide structures have been shown to inhibit HDAC activity selectively, which is crucial in the treatment of various cancers due to their role in regulating gene expression and cellular differentiation .

Study on Piperazine Derivatives

A study focusing on piperazine derivatives highlighted that modifications on the phenyl ring significantly affect their biological activity. Compounds with para-substituted hydroxamic acids demonstrated robust HDAC inhibition and selective cytotoxicity against cancer cells compared to normal cells .

Antimicrobial Activity

While the primary focus has been on anticancer properties, some studies suggest that similar compounds may also exhibit antimicrobial activity. For instance, thiazole and piperazine derivatives have shown moderate to good antibacterial effects in vitro, indicating a broad spectrum of biological activities for compounds containing these moieties .

Data Tables

Biological Activity Mechanism Reference
HDAC InhibitionSelective inhibition of HDAC6 over HDAC1
Cell Cycle ArrestInduces S-phase arrest in cancer cells
Antimicrobial ActivityModerate antibacterial effects

Scientific Research Applications

Biological Activities

Research into the biological activities of this compound has indicated several promising applications:

Anticancer Activity

Preliminary studies have shown that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The sulfonamide group in this compound may enhance its ability to interact with specific enzymes or receptors involved in cancer proliferation pathways.

Antimicrobial Properties

Compounds containing piperazine moieties have been documented for their antimicrobial activities against various bacterial strains. The presence of the piperazine ring in this compound suggests potential efficacy as an antimicrobial agent, particularly in treating infections caused by resistant strains.

CNS Activity

Given the structural similarities to known psychoactive compounds, this molecule may also demonstrate central nervous system (CNS) activity. Research on related piperazine derivatives indicates potential use in treating anxiety and depression, warranting further investigation into its neuropharmacological effects.

Therapeutic Applications

The diverse activities of this compound open avenues for several therapeutic applications:

  • Cancer Therapy : Targeting specific signaling pathways in cancer cells.
  • Infectious Disease Treatment : Developing new antibiotics or antifungal agents.
  • Neurological Disorders : Exploring effects on mood disorders or neurodegenerative diseases.

Properties

IUPAC Name

6-[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-16-4-2-3-5-20(16)23(28)24-10-12-25(13-11-24)31(29,30)19-14-17-6-7-21(27)26-9-8-18(15-19)22(17)26/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNHGDFJFDXCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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